molecular formula C21H22Cl2N2O2 B2933932 N-tert-butyl-2-(3,5-dichlorobenzoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide CAS No. 318517-26-9

N-tert-butyl-2-(3,5-dichlorobenzoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide

Cat. No.: B2933932
CAS No.: 318517-26-9
M. Wt: 405.32
InChI Key: SLUWROSQCQYTEX-UHFFFAOYSA-N
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Description

N-tert-butyl-2-(3,5-dichlorobenzoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a tert-butyl group, a dichlorobenzoyl moiety, and an isoquinoline core, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-(3,5-dichlorobenzoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Dichlorobenzoyl Group: The dichlorobenzoyl group is introduced via an acylation reaction using 3,5-dichlorobenzoyl chloride and a suitable base.

    Attachment of the tert-Butyl Group: The tert-butyl group is incorporated through a nucleophilic substitution reaction using tert-butylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-(3,5-dichlorobenzoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced isoquinoline derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the dichlorobenzoyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-tert-butyl-2-(3,5-dichlorobenzoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-(3,5-dichlorobenzoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-tert-butyl-2-chloro-N-(3,5-dichlorobenzoyl)benzo[d]thiazole-6-carbohydrazide
  • N-tert-butyl-2-(3,5-dichlorobenzoyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide

Uniqueness

N-tert-butyl-2-(3,5-dichlorobenzoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide is unique due to its specific combination of functional groups and its isoquinoline core

Properties

IUPAC Name

N-tert-butyl-2-(3,5-dichlorobenzoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22Cl2N2O2/c1-21(2,3)24-19(26)18-10-13-6-4-5-7-14(13)12-25(18)20(27)15-8-16(22)11-17(23)9-15/h4-9,11,18H,10,12H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLUWROSQCQYTEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CC2=CC=CC=C2CN1C(=O)C3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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